REACTION_CXSMILES
|
Cl.Cl[C:3]([C:5]1[CH:6]=[CH:7][N:8]2[C:12]=1[CH2:11][S:10][CH:9]2[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1)=[O:4].[NH2:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][CH:33]=1)[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)=[O:24].C(N(CC)CC)C.C>O1CCOCC1.C(#N)C>[C:23]([C:22]1[CH:21]=[C:20]([NH:19][C:3]([C:5]2[CH:6]=[CH:7][N:8]3[C:12]=2[CH2:11][S:10][CH:9]3[C:13]2[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=2)=[O:4])[CH:33]=[CH:32][CH:31]=1)(=[O:24])[C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1 |f:0.1|
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Name
|
7-Chloroformyl-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole hydrochloride
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Quantity
|
24 g
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Type
|
reactant
|
Smiles
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Cl.ClC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
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Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
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Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
400 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
|
Smiles
|
C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
|
Details
|
with stirring, at a temperature in the vicinity of 100° C. for 6 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The suspension obtained
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Type
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TEMPERATURE
|
Details
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is heated
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Type
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STIRRING
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Details
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stirred at a temperature in the vicinity of 20° C. for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
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The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 60° C
|
Type
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DISSOLUTION
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Details
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The residue is dissolved in methylene chloride (500 cc)
|
Type
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CUSTOM
|
Details
|
the solution obtained
|
Type
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WASH
|
Details
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is washed twice with distilled water (200 cc in total), 4 times with an aqueous 1N sodium hydroxide solution (800 cc in total) and 5 times with distilled water (500 cc in total)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulphate
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Type
|
ADDITION
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Details
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treated with decolourizing charcoal (0.5 g)
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed on an 8.5 cm diameter column
|
Type
|
ADDITION
|
Details
|
containing silica (0.02-0.045 mm; 1 kg)
|
Type
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WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
collecting 500 cc fractions
|
Type
|
WASH
|
Details
|
The first 10 fractions originating from elution with an ethyl acetate:cyclohexane (60:40 by volume) mixture
|
Type
|
WASH
|
Details
|
the following 5 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture
|
Type
|
WASH
|
Details
|
The following 10 fractions originating from elution with an ethyl acetate:cyclohexane (80:20 by volume) mixture
|
Type
|
WASH
|
Details
|
the following 2 fractions originating from elution with an ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C
|
Type
|
CUSTOM
|
Details
|
A crude product (26.5 g) is thereby obtained
|
Type
|
DISSOLUTION
|
Details
|
which is dissolved
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered in the heated state
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
TEMPERATURE
|
Details
|
is cooled at a temperature in the vicinity of 45° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The crystals formed
|
Type
|
CUSTOM
|
Details
|
are separated by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with acetonitrile
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature in the vicinity of 4° C. (90 cc in total) and 3 times with diethyl ether (90 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 20° C. in the presence of potassium hydroxide pellets
|
Reaction Time |
6 h |
Name
|
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)NC(=O)C=1C=CN2C(SCC21)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |